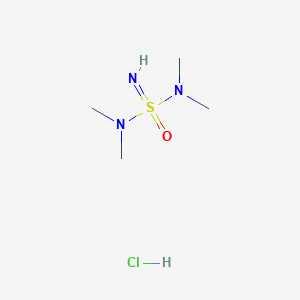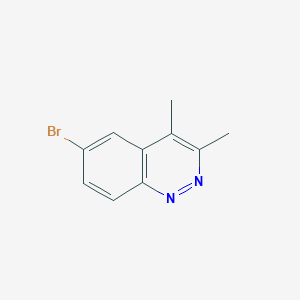
6-Bromo-3,4-dimethylcinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 6-Bromo-3,4-dimethylcinnoline is 1S/C10H9BrN2/c1-6-7(2)12-13-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It should be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Bromo-3,4-dimethylcinnoline and its derivatives play a crucial role in organic synthesis, serving as key intermediates for a variety of chemical reactions and compounds. For instance, 6-bromopicoline, a related compound, can undergo reductive homocoupling to yield 6,6′-dimethyl-2,2′-bipyridine using either an Ni·bpy catalyzed electrosynthesis or a catalytic modification of the Ullmann synthesis involving Pd(OAc)₂. This process highlights the compound's utility in synthesizing disubstituted bipyridines, which are significant in various chemical applications (T. Cassol et al., 2000).
Ligand Synthesis and Coordination Chemistry
This compound derivatives have been utilized in the synthesis of novel chelating ligands. The Friedländer synthesis, for example, incorporates 6-bromoquinoline into bidentate and tridentate ligands. These ligands can be further dimerized with Ni(0) to form biquinolines or modified under Sonogashira conditions to yield 6-alkynyl derivatives. The optical properties of these compounds, especially 6,6'-biquinolines, have shown an unusually high emission quantum yield, indicating their potential in developing advanced materials with specific optical characteristics (Yi Hu et al., 2003).
Biochemical Research
In biochemical research, derivatives of this compound, such as 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, have been explored as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. These compounds, through their competitive binding at the ATP site of the EGFR, offer a steep structure-activity relationship, providing insights into the molecular interactions and potential therapeutic applications in targeting EGFR-related pathways (A. Bridges et al., 1996).
Material Science and Photophysics
In the field of material science, this compound derivatives have been studied for their photophysical properties. For instance, photochromic ruthenium DMSO complexes containing 6-bromo-2-pyridinecarboxylate have shown efficient energy conversion, which could be leveraged in developing photo-responsive materials. Such compounds exhibit S-to-O isomerization upon MLCT (metal-to-ligand charge transfer) excitation, demonstrating their potential in creating advanced materials with tunable optical properties (A. Rachford et al., 2006).
Safety and Hazards
The safety information for 6-Bromo-3,4-dimethylcinnoline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of 6-Bromo-3,4-dimethylcinnoline are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing .
Mode of Action
It is known that the compound can interact with biological targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
It is known that the compound has a molecular weight of 2371 , which suggests that it may have good bioavailability.
Result of Action
As research progresses, it is expected that these effects will be elucidated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific conditions within the body or cell where the compound is active .
This will help to better understand the potential applications of this compound in various fields, including medicine and pharmacology .
Propriétés
IUPAC Name |
6-bromo-3,4-dimethylcinnoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7(2)12-13-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQIYCYHJGBVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

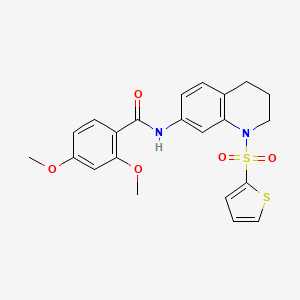
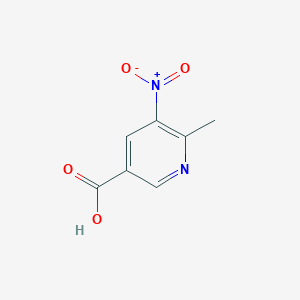
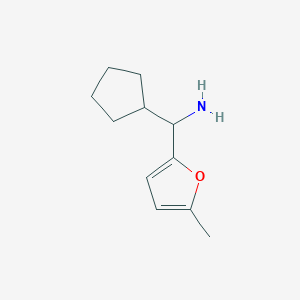
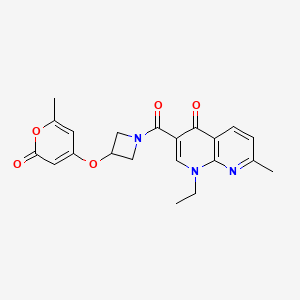
![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)

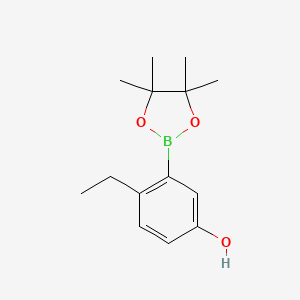
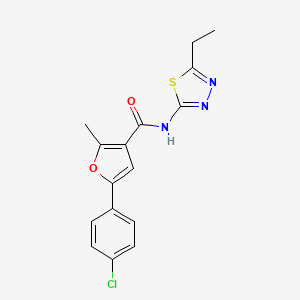

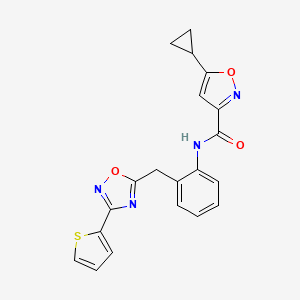
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)
